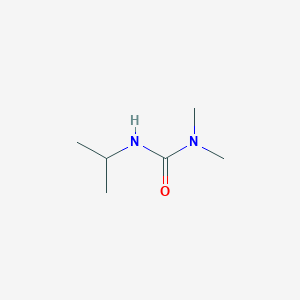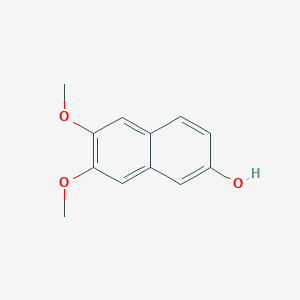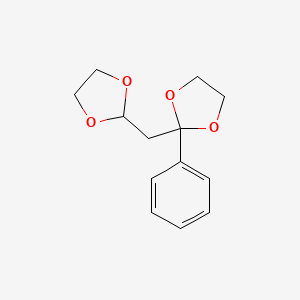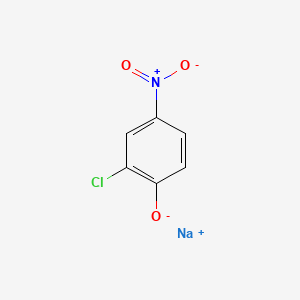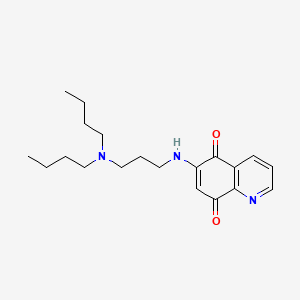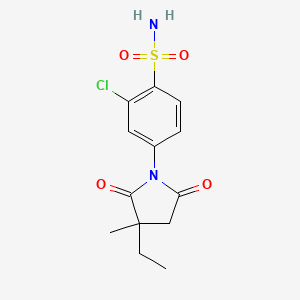
2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide is an organic compound with a complex structure, featuring a chlorinated benzene ring and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a benzene derivative followed by the introduction of the pyrrolidinyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methyl-2,5-heptadienal
- 3,4-Dichloro-4-ethyl-octanal
- p-Chlorophenol
- 3-Bromo-2-chloro-4-methyl-hexane
Uniqueness
Compared to similar compounds, 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
33079-09-3 |
|---|---|
Fórmula molecular |
C13H15ClN2O4S |
Peso molecular |
330.79 g/mol |
Nombre IUPAC |
2-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15ClN2O4S/c1-3-13(2)7-11(17)16(12(13)18)8-4-5-10(9(14)6-8)21(15,19)20/h4-6H,3,7H2,1-2H3,(H2,15,19,20) |
Clave InChI |
OJERTUHOEDFFPX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



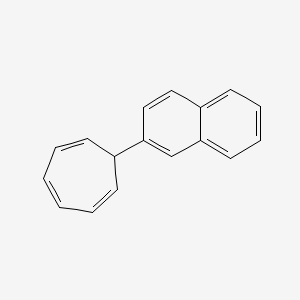

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
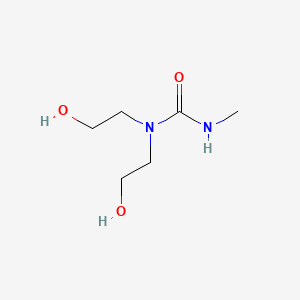
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
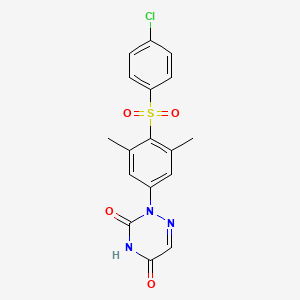
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
